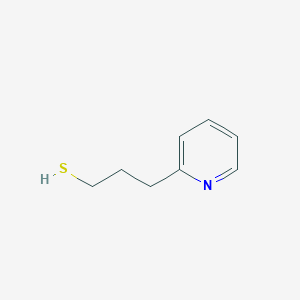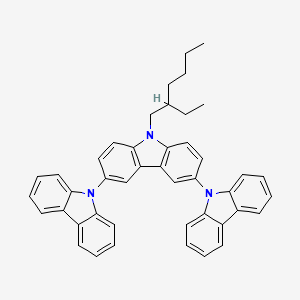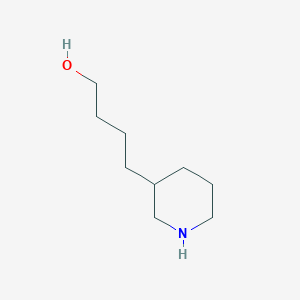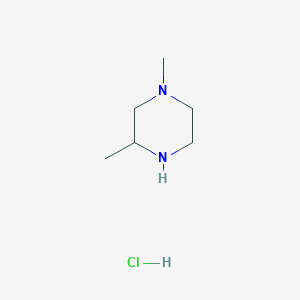
2-Pyridinepropanethiol
Descripción general
Descripción
2-Pyridinepropanethiol is a chemical compound with the molecular formula C8H11NS . It is also known by the name 3-(吡啶-2-基)丙烷-1-硫醇 .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a subject of research. For instance, a novel synthesis of amino-substituted-2-pyridone has been reported, which involved the use of a palladium catalyst under microwave irradiation . Another method involves the use of pyridine substrates, which is an efficient tool for the synthesis of 2-pyridone .Molecular Structure Analysis
The molecular structure of this compound and similar compounds can be analyzed using various spectroscopic methods. For example, the density functional theory (DFT) approach can be used to simulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound and similar compounds can be complex. For instance, the pyrolysis of pyridine, a related compound, involves two possible reactions: internal hydrogen transfer and C-H bond homolysis. Internal hydrogen transfer is more favorable, and nine possible reaction pathways following this transfer have been identified .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be analyzed using various methods, including melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .Aplicaciones Científicas De Investigación
1. Solar Cell Applications
- Cu(II) Complexes in Solar Cells : Cu(II) complexes, including those with pyridine ligands, have been utilized as p-type dopants in efficient perovskite solar cells. The electron-withdrawing effect of chloride groups on the ligands enhances the performance of these solar cells (Chen et al., 2017).
2. Synthesis of Heterocycles
- Synthesis of 2-Pyridones : The synthesis of 2-pyridone compounds, derived from 2-pyridinepropanethiol, is significant due to their applications in biology, natural compounds, dyes, and fluorescent materials (Heravi & Hamidi, 2013).
3. Organometallic Chemistry
- Preparation of Mo(bpt)(CO)3 : The reaction of pyridine-2-thiol with 2-vinylpyridine leads to the formation of Mo(bpt)(CO)3, a compound with significant potential in organometallic chemistry (Durrant et al., 1994).
4. Radioprotective Agents
- N-Heterocyclic Compounds as Radioprotectors : Pyridine derivatives, including those based on this compound, have been evaluated as potential radioprotective agents (Barnes et al., 1988).
5. Environmental Applications
- Photocatalytic Degradation of Pyridines : Pyridine derivatives are used in the production of pesticides and other industrial chemicals. Their degradation and removal from ecosystems due to their hazardous effects have been studied, with a focus on photocatalytic methods (Stapleton et al., 2010).
6. Biological Applications
- 2-Acetylpyridine Derivatives in Bioinorganic Chemistry : These compounds have been used as models for metal-containing sites in metalloproteins and enzymes and have significant contributions to medicinal chemistry (Ali, 2012).
7. Coordination Chemistry
- Synthesis of 2,6-Bis(pyrazolyl)pyridines : These compounds have been used in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Propiedades
IUPAC Name |
3-pyridin-2-ylpropane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,3,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJZEVPQOMSIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(4-chlorophenyl)-3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B3074663.png)
![Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3074666.png)

![Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3074676.png)





![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)


![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3074760.png)
